![molecular formula C12H14N2S B11782563 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina es un compuesto que pertenece a la clase de derivados de benzotiazol. Los benzotiazoles son conocidos por sus diversas actividades biológicas y, a menudo, se utilizan en química medicinal para el desarrollo de nuevos agentes terapéuticos.
Métodos De Preparación
La síntesis de 1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina generalmente implica la ciclación de precursores apropiados en condiciones de reacción específicas. Un método común involucra la reacción de benzo[d]tiazol con ciclopropilamina en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo bajo condiciones de reflujo con una atmósfera inerte para evitar la oxidación . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono y temperaturas de reacción que varían desde la temperatura ambiente hasta las condiciones de reflujo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto ha demostrado potencial como una molécula bioactiva con propiedades antimicrobianas y anticancerígenas. Se utiliza a menudo en estudios para comprender su interacción con objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en estudios antimicrobianos, se ha demostrado que inhibe el crecimiento de Mycobacterium tuberculosis al dirigirse a la enzima DprE1, que es crucial para la síntesis de la pared celular bacteriana . La afinidad de unión del compuesto a la enzima se ve facilitada por interacciones de apilamiento π-π y enlaces de hidrógeno, lo que lleva a la inhibición del crecimiento bacteriano.
Comparación Con Compuestos Similares
1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina se puede comparar con otros derivados de benzotiazol, como:
1-(Benzo[d]tiazol-2-il)etanamina: Similar en estructura pero carece del grupo ciclopropilo, lo que puede afectar su actividad biológica y reactividad química.
1-(4-Metil-1,3-tiazol-2-il)etanamina: Contiene un anillo de tiazol pero con diferentes sustituyentes, lo que lleva a variaciones en sus propiedades químicas y aplicaciones.
La singularidad de 1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina radica en su grupo ciclopropilo, que imparte efectos estéricos y electrónicos distintos, influyendo en su reactividad e interacción con objetivos biológicos.
Conclusión
1-(1-(Benzo[D]tiazol-2-IL)ciclopropil)etanamina es un compuesto de gran interés en diversos campos de la investigación científica. Su estructura única, diversa reactividad química y posibles aplicaciones en química, biología, medicina e industria lo convierten en un tema de estudio valioso. La investigación en curso continúa descubriendo nuevos conocimientos sobre su mecanismo de acción y posibles usos terapéuticos, destacando su importancia en el desarrollo de nuevos fármacos y materiales.
Propiedades
Fórmula molecular |
C12H14N2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)12(6-7-12)11-14-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7,13H2,1H3 |
Clave InChI |
VCUSUMGKNGOYCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C2=NC3=CC=CC=C3S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


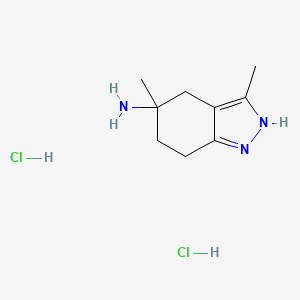
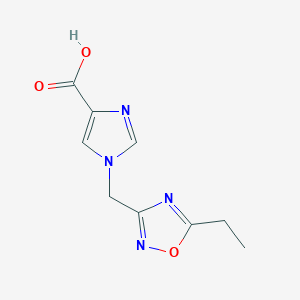
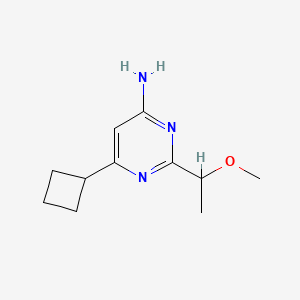

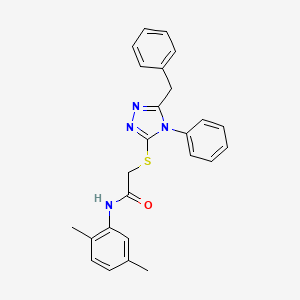
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)

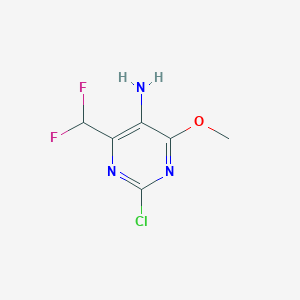
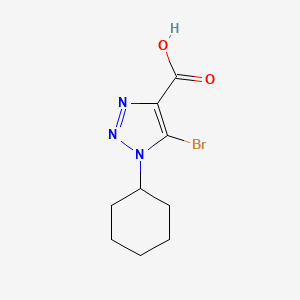
![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
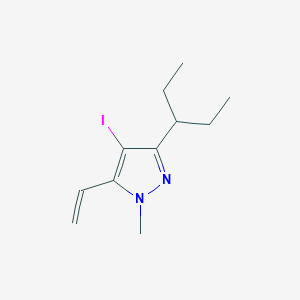
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)
